Amlodipine hydrochloride

Description

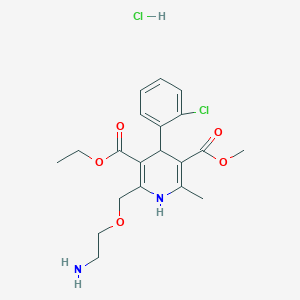

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

246852-07-3 |

|---|---|

Molecular Formula |

C20H26Cl2N2O5 |

Molecular Weight |

445.3 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H |

InChI Key |

BSBOZVBRVBLCLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |

Appearance |

Solid powder |

Other CAS No. |

246852-07-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amlodipine hydrochloride, Amlodipine HCl |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Discovery of Amlodipine: A Calcium Channel Blocker

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina pectoris. Its discovery and development marked a significant advancement in cardiovascular pharmacology, offering a long-acting and well-tolerated treatment option. This technical guide provides an in-depth overview of the synthesis of amlodipine, its mechanism of action as a calcium channel blocker, and the key experimental findings that elucidated its pharmacological profile.

Discovery and Development

Amlodipine was first patented in 1982 and received approval for medical use in 1990.[1] It emerged from research efforts to develop a long-acting calcium channel blocker with a gradual onset of action, thereby minimizing the reflex tachycardia associated with earlier dihydropyridines.[2] Its unique pharmacokinetic profile, characterized by a long elimination half-life, allows for once-daily dosing, which improves patient compliance.[3]

Synthesis of Amlodipine

The most common and industrially scalable method for synthesizing amlodipine is the Hantzsch pyridine (B92270) synthesis.[4] This reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849) or an amine to form the dihydropyridine ring.

Hantzsch Synthesis Workflow

The synthesis of amlodipine via the Hantzsch reaction typically involves the preparation of key intermediates, followed by the formation and subsequent deprotection of a protected form of amlodipine.

Caption: Workflow for the Hantzsch synthesis of amlodipine.

Experimental Protocol: Hantzsch Synthesis of Phthalimidoamlodipine Intermediate

This protocol outlines a generalized procedure for the synthesis of a key protected intermediate of amlodipine.

Step 1: Knoevenagel Condensation

-

Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol.[4]

-

A catalytic amount of a base, for instance, piperidine, is added to the mixture.[4]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

Step 2: Dihydropyridine Ring Formation

-

After cooling the reaction mixture from Step 1, an equimolar amount of methyl 3-aminocrotonate is added.[4]

-

The mixture is then heated to reflux for several hours.[4]

-

The completion of the reaction is monitored by TLC.[4]

Step 3: Isolation and Purification

-

The reaction mixture is cooled, leading to the precipitation of the solid product.[4]

-

The crude phthalimidoamlodipine is collected by filtration.[4]

-

The product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]

Mechanism of Action: Calcium Channel Blockade

Amlodipine exerts its therapeutic effects by acting as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells.[1] By inhibiting the influx of calcium ions, amlodipine leads to vasodilation and a reduction in blood pressure.[1][5]

Signaling Pathway of Amlodipine in Vascular Smooth Muscle

The following diagram illustrates the signaling pathway through which amlodipine induces vasodilation.

Caption: Signaling pathway of amlodipine-mediated vasodilation.

Experimental Protocol: In Vitro Vasodilation Assay

This protocol describes a method to assess the vasodilatory effects of amlodipine on isolated rat aortae.

-

Tissue Preparation: Thoracic aortae are isolated from rats and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as norepinephrine (B1679862) or potassium chloride.[6]

-

Amlodipine Administration: Once a stable contraction is achieved, cumulative concentrations of amlodipine are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the aortic rings is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contraction tension.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of amlodipine.

Table 1: In Vitro Efficacy of Amlodipine

| Parameter | Value | Species/Tissue | Reference |

| IC50 (Ca2+-induced contractions) | 1.9 nM | Rat Aorta | [1][7] |

| IC50 (L-type Ca2+ channel block) | 2.4 µM | Oocytes | [8] |

| IC50 (N-type Ca2+ channel block) | 5.8 µM | Oocytes | [8] |

| IC50 (T-type Ca2+ channel block) | 5.6 µM | Guinea-pig atria | [8] |

| KD ((-)[3H]Amlodipine binding) | 1.64 ± 0.17 nM | Rat Cardiac Membranes | [9] |

| Bmax ((-)[3H]Amlodipine binding) | 0.45 ± 0.08 pmol/mg protein | Rat Cardiac Membranes | [9] |

Table 2: Pharmacokinetic Properties of Amlodipine

| Parameter | Value | Condition | Reference |

| Bioavailability | 64-90% | Oral administration | [10] |

| Time to Peak Plasma Concentration | 6-12 hours | Oral administration | [10] |

| Plasma Protein Binding | ~93% | In hypertensive patients | [10] |

| Elimination Half-life | 30-50 hours | Normal hepatic function | [10] |

| Metabolism | Extensively by the liver (CYP3A4/5) | - | [10] |

Table 3: Clinical Efficacy of Amlodipine in Hypertension

| Study/Parameter | Blood Pressure Reduction (Systolic/Diastolic) | Comparator | Reference |

| Monotherapy vs. Placebo | 13/7 mmHg (supine), 12/6 mmHg (standing) | Placebo | [3] |

| CAMELOT Trial | 4.8/2.5 mmHg | Enalapril (4.9/2.4 mmHg) | [3] |

| Representative Study | 23/13 mmHg (supine), 24/12 mmHg (upright) | Placebo | [11] |

Stereoselectivity of Amlodipine

Amlodipine is a chiral molecule and is administered as a racemic mixture of its (S)- and (R)-enantiomers. The two enantiomers exhibit different pharmacological properties.

-

(S)-Amlodipine: This enantiomer is primarily responsible for the calcium channel blocking activity and is about 1000 times more potent than the (R)-enantiomer in this regard.[5]

-

(R)-Amlodipine: While having weak calcium channel blocking activity, the (R)-enantiomer has been shown to stimulate nitric oxide (NO) production, which may contribute to vasodilation.[5]

Experimental Protocol: Chiral Separation of Amlodipine Enantiomers by HPLC

This protocol provides a general method for the separation of amlodipine enantiomers.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Ultron ES-OVM) is used.[5]

-

Mobile Phase: A suitable mobile phase, such as a mixture of dibasic sodium phosphate (B84403) buffer and acetonitrile, is prepared and degassed.[5]

-

Sample Preparation: A solution of racemic amlodipine is prepared in the mobile phase.

-

Injection and Elution: A specific volume of the sample is injected into the HPLC system. The enantiomers are separated based on their differential interaction with the chiral stationary phase and eluted at different retention times.

-

Detection: The eluted enantiomers are detected using a UV detector at an appropriate wavelength (e.g., 360 nm).[5]

Conclusion

The discovery and development of amlodipine have provided a cornerstone therapy for the management of hypertension and angina. Its synthesis via the robust Hantzsch reaction and its well-characterized mechanism of action as a potent and long-acting calcium channel blocker have established its importance in cardiovascular medicine. The distinct pharmacological profiles of its enantiomers continue to be an area of active research, offering potential for the development of more targeted therapies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Lipid emulsion inhibits the vasodilation induced by a toxic dose of amlodipine in isolated rat aortae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 9. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Amlodipine in hypertension: an overview of the clinical dossier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Amlodipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1][2] Marketed predominantly as a racemic mixture, its pharmacological activity is enantiomer-specific, with the S-(-)-enantiomer being the primary contributor to its therapeutic effects. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of amlodipine hydrochloride. It further details established experimental protocols for the chiral separation of its enantiomers and delineates the distinct signaling pathways modulated by each stereoisomer. All quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams generated using the DOT language.

Molecular Structure and Physicochemical Properties

Amlodipine is chemically described as 3-ethyl 5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate.[3] The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

Chemical Structure

The molecular structure of amlodipine features a dihydropyridine ring, which is characteristic of this class of calcium channel blockers. The structure incorporates a chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers: (R)-(+)-amlodipine and (S)-(-)-amlodipine.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of amlodipine and its common salt forms. It is important to note that data for amlodipine besylate is more readily available in the literature than for the hydrochloride salt.

| Property | Value | Salt Form | Reference(s) |

| Molecular Formula | C₂₀H₂₅ClN₂O₅·HCl | Hydrochloride | [5] |

| Molecular Weight | 445.34 g/mol | Hydrochloride | [5] |

| Melting Point | 178-179 °C | Maleate | [6] |

| 199-201 °C | Besylate | [1] | |

| ~210 °C | Besylate | [7] | |

| pKa | 8.6 | Not Specified | [2][8] |

| 8.7 | Not Specified | [9] | |

| Solubility | Slightly soluble in water | Besylate | [6] |

| Sparingly soluble in ethanol (B145695) | Besylate | [6] | |

| Soluble in methanol | Free Base | ||

| Soluble in ethanol (82 mg/mL) | Free Base | ||

| Soluble in DMSO (82 mg/mL) | Free Base | ||

| Soluble in water (75.3 mg/L at 25 °C) | Not Specified | [10] | |

| Soluble in binary water-organic solvent mixtures | Besylate | [11] |

Stereochemistry and Pharmacological Activity

Amlodipine is administered as a racemic mixture, meaning it contains equal amounts of the (R)-(+)- and (S)-(-)-enantiomers.[4] However, the two enantiomers exhibit significantly different pharmacological profiles.

-

(S)-(-)-Amlodipine: This enantiomer is the pharmacologically active isomer, responsible for the therapeutic vasodilatory effects by blocking L-type calcium channels.[4][12] Its potency is approximately 1000 times greater than that of the (R)-enantiomer.[13]

-

(R)-(+)-Amlodipine: This enantiomer has minimal calcium channel blocking activity.[14] Some studies suggest it may contribute to the nitric oxide (NO) releasing properties of racemic amlodipine and has been associated with a higher incidence of peripheral edema, a common side effect.[12]

The differential activity of the enantiomers underscores the importance of stereospecific analysis in both research and quality control settings.

Stereoisomers of Amlodipine and Their Effects.

Experimental Protocols for Chiral Separation

The separation and quantification of amlodipine enantiomers are critical for pharmacokinetic studies, quality control of S-amlodipine formulations, and research into their distinct biological activities. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R) and (S) enantiomers of amlodipine.

Methodology:

-

Chromatographic System: A Shimadzu HPLC system equipped with a UV-Visible detector is a suitable instrument.[15]

-

Chiral Stationary Phase: A Chiral AGP column (100 x 4.6 mm I.D., 5µ particle size) is effective for enantiomeric resolution.[15]

-

Mobile Phase: A mobile phase consisting of 10 mM Ammonium acetate (B1210297) buffer with 1% 1-Propanol, with the pH adjusted to 4.6, has been shown to provide good separation.[15]

-

Flow Rate: A flow rate of 0.9 mL/min is recommended.[15]

-

Injection Volume: A 50 µL injection volume is typically used.[15]

-

Detection: UV detection at a wavelength of 235 nm is appropriate.[15]

-

Expected Retention Times: Under these conditions, the retention times for the (R) and (S) enantiomers are approximately 5 and 7 minutes, respectively.[15]

HPLC Experimental Workflow for Amlodipine Enantiomer Separation.

Capillary Electrophoresis (CE)

Objective: To achieve chiral separation of amlodipine enantiomers.

Methodology:

-

CE System: An Agilent Technologies 7100 CE system or equivalent.[16]

-

Capillary: Uncoated fused-silica capillary (e.g., 48 cm x 50 µm).[16]

-

Chiral Selector: Various cyclodextrins can be used. For example, 20 mM α-cyclodextrin (α-CD) has been shown to be effective.[16] Carboxymethyl-β-cyclodextrin (CM-β-CD) at 15 mM is another effective selector.

-

Background Electrolyte (BGE): A buffer solution of 25 mM H₃PO₄ adjusted to pH 3.0 is a suitable BGE when using α-CD.[16] With CM-β-CD, a 25 mM phosphate (B84403) buffer at pH 9.0 can be used.

-

Applied Voltage: +25 kV.[17]

-

Temperature: 15 °C.[17]

-

Injection: Hydrodynamic injection (e.g., 30 mbar for 1 second).

-

Detection: UV detection at 230 nm or 238 nm.[17]

-

Expected Migration Times: With α-CD, migration times for S-amlodipine and R-amlodipine are approximately 8.15 and 8.45 minutes, respectively.[16] Using CM-β-CD, baseline separation can be achieved in under 5 minutes.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of amlodipine is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] However, research has revealed more complex signaling pathways that are differentially affected by the enantiomers.

(S)-Amlodipine primarily exerts its effect through the canonical calcium channel blockade pathway. By inhibiting the influx of extracellular Ca²⁺, it prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to smooth muscle relaxation.[18]

(R)-Amlodipine , while having weak effects on L-type calcium channels, has been shown to stimulate the production of nitric oxide (NO) by enhancing the activity of endothelial nitric oxide synthase (eNOS).[12] This contributes to vasodilation through a separate, cGMP-mediated pathway. Racemic amlodipine has also been shown to influence other signaling cascades, including the PI3K/Akt and Raf/ERK MAPK pathways, which may contribute to its pleiotropic effects beyond simple vasodilation.[19][20]

Differential Signaling Pathways of Amlodipine Enantiomers.

Crystal Structure

The crystal structure of amlodipine salts has been investigated to understand their solid-state properties. While detailed crystallographic data for this compound is not as commonly reported as for the besylate salt, X-ray diffraction (XRD) studies are the definitive method for elucidating the three-dimensional arrangement of the molecules in the crystal lattice.[21][22][23] The crystal packing and hydrogen bonding networks can influence properties such as solubility and stability. For amlodipine besylate, different crystalline forms, including anhydrate, monohydrate, and dihydrate, have been identified and characterized.[24]

Conclusion

This compound's therapeutic efficacy is a result of the complex interplay of its stereoisomers. The (S)-enantiomer is the primary driver of its antihypertensive effects through potent L-type calcium channel blockade, while the (R)-enantiomer may contribute to other vascular effects. A thorough understanding of the distinct properties and activities of each enantiomer is crucial for the development of more refined and potentially safer therapeutic agents. The analytical methods detailed herein provide the necessary tools for researchers and drug development professionals to accurately characterize and quantify these stereoisomers, facilitating further research and ensuring the quality of pharmaceutical products.

References

- 1. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amlodipine - Wikipedia [en.wikipedia.org]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Amlodipine [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Amlodipine: Package Insert / Prescribing Information / MOA [drugs.com]

- 9. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Solubility of amlodipine besylate in binary water-organic solvent mixtures [zenodo.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of (S)-amlodipine and (R)-amlodipine on L-type calcium ch...: Ingenta Connect [ingentaconnect.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. EP1287826A1 - A crystalline form of the free base of Amlodipine - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Comparative Analysis of the Aqueous Solubility of Amlodipine Besylate and Amlodipine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the aqueous solubility of two common salt forms of the calcium channel blocker amlodipine (B1666008): amlodipine besylate and amlodipine hydrochloride. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction

Amlodipine is a widely prescribed medication for the treatment of hypertension and angina. As a weakly basic drug, its aqueous solubility is pH-dependent and can be influenced by the formation of different salts. The selection of a particular salt form is a critical step in drug development, as it can significantly impact the drug's physicochemical properties, including solubility, which in turn affects its bioavailability and therapeutic efficacy. The two most common salt forms are the besylate and the hydrochloride. This guide focuses on a detailed comparison of their aqueous solubility, providing available quantitative data, experimental methodologies for solubility determination, and a logical workflow for such comparative studies.

Quantitative Solubility Data

Table 1: Aqueous Solubility of Amlodipine Besylate

| Solvent/Medium | pH | Temperature (°C) | Solubility |

| Distilled Water | Not Specified | Not Specified | 2.6 mg/mL |

| Aqueous Buffer | 1.2 | Not Specified | 0.38 mg/mL ± 0.017 |

| Aqueous Buffer | 4.5 | Not Specified | 0.31 mg/mL ± 0.005 |

| Aqueous Buffer | 6.8 | Not Specified | 0.11 mg/mL ± 0.002 |

| Water | Not Specified | Not Specified | 757.75 µg/mL |

| 0.01N HCl | ~2 | Not Specified | 1823.77 µg/mL |

| pH 1.2 Buffer | 1.2 | Not Specified | 1724.38 µg/mL |

| pH 4.5 Acetate Buffer | 4.5 | Not Specified | 1055.97 µg/mL |

| pH 6.8 Phosphate Buffer | 6.8 | Not Specified | 1949.42 µg/mL |

Table 2: Aqueous Solubility of Amlodipine (Free Base)

| Solvent/Medium | pH | Temperature (°C) | Solubility |

| Water | Not Specified | 25 | 75.3 mg/L (0.0753 mg/mL) |

| Aqueous Buffer | 1.0 - 6.8 | 37 | ~1 mg/mL (lowest solubility) |

| PBS (pH 7.2) with 1:12 DMF | 7.2 | Not Specified | ~0.077 mg/mL |

Note on this compound Solubility: While specific quantitative data for this compound is not provided, it is generally anticipated that as a salt of a strong acid (hydrochloric acid), it would exhibit higher aqueous solubility compared to the free base. The comparative solubility with the besylate salt, which is a salt of a relatively strong organic acid (benzenesulfonic acid), would require direct experimental determination.

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a fundamental experiment in pre-formulation studies. A commonly employed and reliable method is the Shake-Flask Method , followed by a suitable analytical technique for quantification.

Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.

Materials and Reagents:

-

Amlodipine besylate powder

-

This compound powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of the amlodipine salt (either besylate or hydrochloride) is added to a known volume of the desired aqueous medium (e.g., purified water or a specific pH buffer) in a sealed container (e.g., glass vial or flask). The addition of excess solid ensures that equilibrium is reached with the undissolved solid.

-

Equilibration: The containers are placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solute to become constant.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant is then collected.

-

Quantification: The concentration of the dissolved amlodipine in the clear filtrate or supernatant is determined using a validated analytical method.

-

HPLC Analysis: A specific volume of the filtrate is injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to a standard curve of known amlodipine concentrations.

-

UV-Vis Spectrophotometry: The absorbance of the filtrate is measured at the wavelength of maximum absorbance (λmax) for amlodipine. The concentration is then determined using a previously established calibration curve.

-

-

Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL. The experiment is typically performed in triplicate to ensure the reliability of the results.

Visualizations

Mechanism of Action of Amlodipine

The fundamental mechanism of action for amlodipine, irrespective of its salt form, is the blockade of L-type calcium channels. This action leads to vascular smooth muscle relaxation and a subsequent reduction in blood pressure.

in vitro characterization of amlodipine hydrochloride's calcium channel affinity

An In-Depth Technical Guide to the In Vitro Characterization of Amlodipine (B1666008) Hydrochloride's Calcium Channel Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a long-acting, dihydropyridine-class calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] Its therapeutic efficacy stems from its ability to relax vascular smooth muscle, which leads to vasodilation and a reduction in blood pressure.[3][4] Amlodipine's primary mechanism of action is the selective inhibition of L-type voltage-gated calcium channels.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological methods used to characterize amlodipine's affinity for these channels, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the field.

Mechanism of Action: L-Type Calcium Channel Blockade

Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle.[4] The contraction of vascular smooth muscle is initiated by the influx of extracellular calcium ions through specific ion channels.[2][4] Amlodipine selectively binds to and inhibits L-type voltage-gated calcium channels, preventing this influx.[3] The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle, causing vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[3][4] Unlike some other calcium channel blockers, amlodipine has minimal effect on cardiac conduction or heart rate.[3]

Caption: Signaling pathway of Amlodipine's inhibitory action on L-type calcium channels.

Quantitative Data: Binding Affinity and Potency

The affinity of amlodipine for its target has been quantified using various in vitro assays. The data consistently demonstrate a high affinity for L-type calcium channels, though values can vary based on the specific tissue, radioligand, and experimental conditions used.

| Parameter | Value | Preparation / Model | Assay Type | Reference |

| Kd | 1.64 ± 0.17 nM | Rat cardiac membrane fragments | Saturation Binding Assay | [5] |

| Bmax | 0.45 ± 0.08 pmol/mg protein | Rat cardiac membrane fragments | Saturation Binding Assay | [5] |

| IC50 | 1.9 nM | Depolarized rat aorta | Functional Assay (Contraction) | [6] |

| IC50 | 10 nM | Bacterial Voltage-Gated Ca²⁺ Channel (CaVAb) | Electrophysiology | [7] |

| IC50 | 57 nM | Wild Type Cav1.2 Channels | Electrophysiology | [8] |

| IC50 | 26.0 ± 3.8 µM | Cav1.2/Dihydropyridine Insensitive Mutant | Electrophysiology | [8] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue preparation.[1][9] Competition assays are used to determine the inhibitory constant (Ki) of a test compound like amlodipine.

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cardiac ventricles) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[10]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[10]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[10]

-

-

Saturation Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 50-120 µg) to each well.[10]

-

Add increasing concentrations of a radiolabeled ligand, such as (-)[³H]amlodipine.[5][10]

-

For determining non-specific binding, add a high concentration of unlabeled amlodipine to a parallel set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes to 5 hours).[5][10]

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound ligand.[10]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10][11]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding against the concentration of free radioligand and fit the data using non-linear regression to determine the Kd and Bmax values.[12]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single living cells, providing insights into the functional inhibition of calcium channels by amlodipine.[13][14]

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Detailed Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Prepare an external (bath) solution and an internal (pipette) solution with appropriate ionic compositions to isolate L-type calcium currents (ICa-L). Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ to avoid calcium-dependent inactivation.[1]

-

Pull glass capillaries to form micropipettes with a fine tip.[1]

-

-

Whole-Cell Recording:

-

Bring the micropipette into contact with a cell membrane and apply gentle suction to form a high-resistance "giga-seal".[1][14]

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[14]

-

Clamp the cell's membrane potential at a holding potential where most calcium channels are closed (e.g., -60 mV or -80 mV).[16][17]

-

Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward currents (control measurement).

-

-

Drug Application and Analysis:

-

Perfuse the recording chamber with the external solution containing various concentrations of amlodipine.

-

Repeat the voltage-step protocol to record currents in the presence of the drug. Amlodipine's action can be voltage- and use-dependent, meaning inhibition may increase with more depolarized potentials or more frequent stimulation.[16]

-

Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

-

Isolated Tissue Bath Assay

This technique measures the functional consequence of calcium channel blockade—muscle relaxation—in an intact tissue, providing a physiologically relevant assessment of drug potency.[18][19]

Caption: Workflow for an isolated tissue bath functional assay.

Detailed Methodology:

-

Tissue Preparation:

-

Mounting and Equilibration:

-

Suspend the aortic rings in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).[20][21]

-

Connect one end of the tissue to a fixed holder and the other to an isometric force transducer to measure changes in tension.[19]

-

Apply a basal resting tension and allow the tissue to equilibrate for at least 60 minutes, washing periodically with fresh PSS.[18][20]

-

-

Functional Experiment:

-

Induce a sustained contraction by replacing the PSS with a depolarizing solution, typically a high potassium (K⁺) solution, which opens voltage-gated calcium channels.[6]

-

Once the contraction reaches a stable plateau, add amlodipine to the bath in a cumulative manner, allowing the tissue response to stabilize after each addition.

-

Record the relaxation (decrease in tension) induced by each concentration of amlodipine.

-

-

Data Analysis:

-

Express the relaxation at each amlodipine concentration as a percentage of the maximum contraction induced by the high K⁺ solution.

-

Plot the percentage of relaxation against the log concentration of amlodipine to construct a dose-response curve and determine the IC50 value.[6]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 13. Changes of action potential and L-type calcium channel current of Sprague-Dawley rat ventricular myocytes by different amlodipine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 15. L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]

- 21. reprocell.com [reprocell.com]

A Technical Guide to the Early-Phase Discovery and Development of Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs) are a class of organic compounds that have become a cornerstone in the treatment of cardiovascular diseases.[1] Their derivatives are widely recognized as potent modulators of L-type calcium channels, playing a crucial role in managing conditions like hypertension and angina pectoris.[2][3] The therapeutic success of first-generation DHPs, such as nifedipine, has spurred extensive research into novel derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy.[4] This guide provides a comprehensive overview of the early-phase discovery and development of dihydropyridine (B1217469) derivatives, from initial hit identification to preclinical evaluation.

Early-Phase Discovery: Identifying Promising Candidates

The initial phase of drug discovery for dihydropyridine derivatives focuses on identifying "hits"—compounds that exhibit a desired biological activity. This process involves a combination of targeted synthesis and high-throughput screening.

Synthesis of Dihydropyridine Scaffolds

The most common and versatile method for synthesizing the 1,4-dihydropyridine (B1200194) core is the Hantzsch pyridine (B92270) synthesis .[3][5] This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.[5] The reaction can be catalyzed by a variety of reagents and performed under different conditions, including solvent-free and aqueous media, to improve yields and adhere to green chemistry principles.[3][6]

Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyridine Derivatives

This protocol describes a general one-pot synthesis of 1,4-dihydropyridine derivatives using a nano-cerium oxide catalyst.[6]

-

Materials: Aromatic aldehyde, ethyl acetoacetate (B1235776), ammonium (B1175870) acetate (B1210297), nano-cerium oxide, ethanol (B145695).

-

Procedure:

-

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of nano-cerium oxide is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure 1,4-dihydropyridine derivative.

-

High-Throughput Screening (HTS)

High-throughput screening (HTS) is instrumental in rapidly screening large libraries of synthesized or procured dihydropyridine derivatives to identify those that modulate L-type calcium channel activity.[2][7] Two primary HTS methodologies are widely employed:

-

Fluorescence-Based Calcium Influx Assays: These assays utilize calcium-sensitive fluorescent dyes, such as Fluo-4, to monitor changes in intracellular calcium concentrations in response to channel modulation.[2] The Fluorometric Imaging Plate Reader (FLIPR) system is a common platform for this type of assay.[2]

-

Automated Patch Clamp Electrophysiology: This technique provides more detailed mechanistic information by directly measuring the ionic currents through the calcium channels.[2] It is often used for hit validation and lead optimization.[2]

Experimental Protocol: Fluorescence-Based Calcium Influx Assay using FLIPR

This protocol outlines a general procedure for a fluorescence-based calcium influx assay.[2]

-

Cell Preparation:

-

Plate cells expressing the target L-type calcium channel in a multi-well plate and culture until they form a confluent monolayer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Compound Addition:

-

Add the dihydropyridine derivatives from the compound library to the wells.

-

-

Depolarization and Signal Detection:

-

Induce membrane depolarization to open the voltage-gated calcium channels. This is typically achieved by adding a solution with a high potassium concentration.

-

The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.

-

-

Data Analysis:

-

Compounds that inhibit the fluorescence signal are identified as potential calcium channel blockers.

-

Hit-to-Lead Optimization: Refining the Candidates

Once initial hits are identified, the hit-to-lead optimization phase aims to improve their pharmacological and pharmacokinetic properties to generate lead compounds suitable for further development.[8][9]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of the hit compounds and evaluating the impact on their biological activity.[10] This iterative process helps to identify the key structural features required for potent and selective channel modulation. For dihydropyridine derivatives, modifications often focus on the substituents at the C3, C4, and C5 positions of the dihydropyridine ring.[11]

In-Vitro Evaluation

Lead compounds are subjected to a battery of in-vitro assays to characterize their potency, selectivity, and early ADME/Tox profile.

Table 1: Key In-Vitro Assays for Dihydropyridine Derivatives

| Assay Type | Purpose | Key Parameters Measured |

| Potency Assays | To determine the concentration of the compound required to produce a specific biological effect. | IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration) |

| Selectivity Assays | To assess the compound's activity against different subtypes of calcium channels (e.g., L-type vs. T-type) and other off-target proteins. | Selectivity ratios |

| ADME/Tox Assays | To evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties. | Solubility, permeability, metabolic stability, cytotoxicity |

Experimental Protocol: In-Vitro Calcium Channel Blocker Activity on Isolated Rat Ileum

This protocol describes an ex-vivo method to assess the calcium channel blocking activity of dihydropyridine derivatives.

-

Tissue Preparation:

-

Isolate a segment of the terminal ileum from a sacrificed rat and mount it in an organ bath containing Tyrode's solution, maintained at 32-35°C and aerated.

-

Apply a tension of 0.5g and allow the tissue to equilibrate.

-

-

Contraction Induction:

-

Induce contraction of the ileum by adding a high concentration of potassium chloride (e.g., 60 mM).

-

-

Compound Testing:

-

Add the test dihydropyridine derivative at various concentrations to the organ bath and record the relaxation of the contracted tissue.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the KCl-induced contraction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Lead Optimization Strategies

The goal of lead optimization is to enhance the drug-like properties of the lead compounds.[9][10] Common strategies include:

-

Improving Potency and Selectivity: Modifying functional groups to enhance binding affinity to the target channel and reduce off-target effects.[10]

-

Optimizing Pharmacokinetic Properties: Adjusting the chemical structure to improve solubility, metabolic stability, and oral bioavailability.[10] This can involve techniques like bioisosteric replacement and prodrug design.[10]

-

Minimizing Toxicity: Identifying and modifying structural motifs associated with toxicity.[10]

Preclinical Development: In-Vivo Evaluation

Promising lead compounds from the optimization phase advance to preclinical development, where their efficacy and safety are evaluated in living organisms.[12][13]

In-Vivo Efficacy Models

Animal models are used to assess the therapeutic potential of the lead compounds in a physiological context.[14] For antihypertensive agents, rodent models of hypertension are commonly employed. Efficacy is evaluated by measuring the reduction in blood pressure following drug administration.[15]

Pharmacokinetic (PK) Studies

In-vivo PK studies determine how the drug is absorbed, distributed, metabolized, and excreted in the body.[4][13] These studies are crucial for establishing a dosing regimen for clinical trials.[4]

Table 2: Comparative Pharmacokinetic Parameters of Selected Dihydropyridine Drugs [4]

| Drug | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (h) | Elimination Half-Life (t½) (h) | Protein Binding (%) |

| Amlodipine | 60-65 | 6-8 | 40-50 | 98 |

| Felodipine | 15 | 2.5-5 | 11-16 | >99 |

| Nifedipine | 45-70 | 0.5-2 | 2-5 | 92-98 |

| Nimodipine | 13 | <1 | 1-2 | >95 |

Note: These values can vary based on formulation and patient population.[4]

Experimental Protocol: In-Vivo Pharmacokinetic Study in Human Volunteers

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of an orally administered 1,4-dihydropyridine drug.[4]

-

Study Design: A single-dose, open-label, crossover or parallel-group study is conducted in healthy adult volunteers.

-

Drug Administration: A single oral dose of the 1,4-dihydropyridine drug is administered with a standardized volume of water.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: The concentration of the drug and its major metabolites in plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: L-type calcium channel signaling pathway.

Caption: Dihydropyridine drug discovery workflow.

Caption: Hantzsch dihydropyridine synthesis.

References

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. benchchem.com [benchchem.com]

- 3. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 10. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 11. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmaron.com [pharmaron.com]

amlodipine's effect on intracellular calcium signaling pathways

An In-depth Technical Guide on Amlodipine's Effect on Intracellular Calcium Signaling Pathways

Abstract

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a cornerstone therapy for hypertension and angina.[1][2] Its primary mechanism involves the high-affinity blockade of L-type voltage-gated calcium channels (CaV1.2), which potently inhibits the influx of extracellular calcium into vascular smooth muscle and cardiac muscle cells.[2][3] This reduction in intracellular calcium concentration ([Ca2+]i) is the principal event that triggers a cascade of downstream effects, leading to vasodilation and reduced cardiac workload.[1][4] Beyond this canonical pathway, research indicates that amlodipine modulates other critical intracellular signaling pathways, including those involving Protein Kinase C (PKC) and endothelial Nitric Oxide Synthase (eNOS), contributing to its pleiotropic cardiovascular benefits.[5][6] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle.[2] The contraction of vascular smooth muscle is initiated by an increase in [Ca2+]i, which primarily occurs through the influx of extracellular Ca2+ via L-type voltage-gated calcium channels.[3] Amlodipine exhibits a gradual rate of association and dissociation with these channels, resulting in a slow onset of action and a long duration of effect, with a half-life of 30 to 50 hours.[3][7]

It preferentially binds to the channels in their resting state, a characteristic that contributes to its high degree of vascular selectivity compared to cardiac tissue.[4] By inhibiting this transmembrane calcium influx, amlodipine effectively uncouples membrane depolarization from cellular contraction.[2][4]

Downstream Signaling in Vascular Smooth Muscle

The inhibition of Ca2+ influx by amlodipine directly interrupts the primary pathway leading to smooth muscle contraction. The sequence of events is as follows:

-

Reduced Calcium Influx : Amlodipine blocks L-type channels, significantly decreasing the influx of Ca2+ into the cell.[4]

-

Decreased Calmodulin Activation : In the cytoplasm, Ca2+ binds to and activates the protein calmodulin (CaM).[3] With lower [Ca2+]i, the formation of the Ca2+-CaM complex is diminished.

-

Inhibition of Myosin Light-Chain Kinase (MLCK) : The Ca2+-CaM complex is responsible for activating MLCK.[3] Reduced complex formation leads to lower MLCK activity.

-

Reduced Myosin Phosphorylation and Contraction : Active MLCK phosphorylates the myosin light chain, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction.[3] By inhibiting this cascade, amlodipine leads to smooth muscle relaxation, vasodilation, and a consequent reduction in blood pressure.[3][4]

Modulation of Other Intracellular Signaling Pathways

Beyond its primary function, amlodipine influences other signaling cascades that contribute to its therapeutic effects, particularly its anti-atherosclerotic and vascular protective properties.

Inhibition of Protein Kinase C (PKC)

Studies have shown that amlodipine can inhibit the activation of Protein Kinase C (PKC), a family of kinases involved in cell proliferation, differentiation, and inflammation.[6][8] In monocytic THP-1 cells, amlodipine treatment diminished intracellular calcium influx induced by phorbol (B1677699) esters and subsequently reduced the activation of PKC-α and PKC-β.[6][8] This inhibition of the PKC pathway may underlie some of amlodipine's anti-inflammatory and anti-atherosclerotic effects by reducing the adhesion of monocytes to the vascular endothelium.[6]

Activation of Endothelial Nitric Oxide Synthase (eNOS)

Amlodipine has been demonstrated to increase the production of nitric oxide (NO) from endothelial cells, a key molecule for vasodilation and vascular health.[5][9] This effect appears to be mediated by altering the phosphorylation state of eNOS. Specifically, amlodipine promotes the activating phosphorylation of eNOS at serine 1177 (Ser1177) and attenuates the inhibitory phosphorylation at threonine 495 (Thr495).[5][10][11] This dual effect leads to a significant increase in eNOS activity and NO bioavailability. The mechanism is thought to involve the inhibition of PKC, which is known to phosphorylate Thr495.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to amlodipine's pharmacokinetics and its effects on signaling molecules.

Table 1: Pharmacokinetic Properties of Amlodipine

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | 64% - 90% | [3] |

| Peak Plasma Concentration Time | 6 - 12 hours | [2][3][7] |

| Plasma Protein Binding | ~93% - 98% | [2][3] |

| Terminal Elimination Half-life | 30 - 50 hours | [1][3] |

| Time to Steady-State Plasma Levels | 7 - 8 days |[2][3] |

Table 2: Effects of Amlodipine on Intracellular Signaling Markers | Marker | Effect | Cell/System Type | Reference(s) | | :--- | :--- | :--- | | Intracellular Ca2+ Influx | Inhibition | Vascular Smooth Muscle Cells |[4] | | PKC-α and PKC-β Activation | Diminished | THP-1 Monocytic Cells |[6] | | eNOS Phosphorylation (Ser1177) | Increased | Cultured Endothelial Cells |[5][11] | | eNOS Phosphorylation (Thr495) | Decreased | Cultured Endothelial Cells |[5][11] | | Nitric Oxide (NO) Generation | Increased | Porcine Coronary Arteries, HUVECs |[5][9][12] | | cGMP Levels | ~8-fold Increase | Cultured Endothelial Cells |[5][10] |

Detailed Experimental Protocols

The investigation of amlodipine's effects on calcium signaling relies on several key experimental techniques.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure [Ca2+]i changes in cultured cells via fluorometry or microscopy.[13]

Materials:

-

Cultured cells (e.g., HUVECs, vascular smooth muscle cells)

-

Culture medium (e.g., DMEM)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Pluronic F-127

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Amlodipine stock solution

-

Ionomycin (B1663694) (for positive control)

-

EGTA (for chelation/minimum fluorescence)

-

Fluorescence plate reader or confocal microscope[13]

Procedure:

-

Cell Plating : Plate cells onto 96-well black-walled, clear-bottom plates (for plate readers) or glass-bottom dishes (for microscopy) and culture until they reach 80-90% confluency.

-

Dye Loading Solution : Prepare a loading buffer by diluting the calcium indicator stock (e.g., 1 mM Fluo-4 AM in DMSO) into HBSS to a final concentration of 2-5 µM. Add an equal volume of 0.02% Pluronic F-127 to aid dispersion.

-

Cell Loading : Remove culture medium, wash cells once with HBSS, and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing : Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS for the experiment.

-

Baseline Measurement : Place the plate or dish in the instrument and record the baseline fluorescence for 60-120 seconds to establish a stable signal.

-

Compound Addition : Add amlodipine at the desired concentration and continue recording fluorescence to observe its effect on resting [Ca2+]i or its ability to inhibit a subsequent stimulus-induced calcium increase.

-

Data Acquisition : Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record emission at ~510 nm.

-

Calibration (Optional) : At the end of the experiment, add a calcium ionophore like ionomycin to determine maximum fluorescence (Fmax), followed by a calcium chelator like EGTA to determine minimum fluorescence (Fmin) for converting fluorescence ratios to absolute calcium concentrations.[14]

Western Blotting for Protein Phosphorylation Analysis

This protocol is used to detect changes in the phosphorylation state of proteins like eNOS (at Ser1177 and Thr495) or PKC substrates following amlodipine treatment.[15][16]

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-eNOS Ser1177, anti-phospho-eNOS Thr495, total eNOS)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment : Culture cells to desired confluency and treat with amlodipine or vehicle for the specified time.

-

Lysis : Wash cells with ice-cold PBS, then lyse by adding ice-cold lysis buffer. Scrape cells and collect the lysate.[16]

-

Quantification : Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation : Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Electrophoresis : Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-eNOS) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

-

Washing : Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total eNOS) or a loading control (e.g., GAPDH) to normalize the data.

Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay measures NOS activity by quantifying the conversion of L-arginine to L-citrulline and nitric oxide. The NO produced is rapidly converted to nitrite (B80452)/nitrate (B79036), and the total amount is measured using the Griess reagent.[17][18]

Materials:

-

Cell or tissue lysates

-

NOS activity assay kit (containing assay buffer, cofactors like NADPH, Griess reagents)

-

Nitrate reductase (to convert nitrate to nitrite)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Sample Preparation : Homogenize cells or tissues in cold NOS assay buffer. Centrifuge to clarify the lysate and determine the protein concentration.[18]

-

Reaction Mix Preparation : Prepare a reaction mix containing assay buffer, NOS cofactors (e.g., NADPH, FAD, FMN, calmodulin), and the NOS substrate (L-arginine).

-

Assay Reaction : In a 96-well plate, add the cell lysate to the wells. For background control wells, add lysate but omit the substrate or add a specific NOS inhibitor.

-

Initiate Reaction : Add the reaction mix to all wells except the background controls.

-

Incubation : Incubate the plate at 37°C for 1-2 hours to allow for NO production.[17]

-

Nitrate Reduction : Add nitrate reductase and its cofactor to each well to convert all nitrate produced into nitrite. Incubate for 20-30 minutes.

-

Griess Reaction : Add Griess Reagent I followed by Griess Reagent II to all wells. Incubate for 10 minutes at room temperature to allow for color development (a magenta color).[17]

-

Measurement : Read the absorbance at 540 nm using a microplate reader.

-

Quantification : Subtract the background reading from the sample readings. Calculate the NOS activity by comparing the net absorbance to a nitrite standard curve. Activity is typically expressed in units per mg of protein.

Conclusion

Amlodipine's therapeutic efficacy is rooted in its potent and selective inhibition of L-type calcium channels, which directly attenuates the primary signal for vascular smooth muscle contraction. This fundamental action is complemented by its ability to modulate other key intracellular pathways, including the inhibition of Protein Kinase C and the subsequent activation of endothelial Nitric Oxide Synthase. These multifaceted effects on intracellular calcium and related signaling cascades underscore its role not only as an antihypertensive agent but also as a drug with significant vascular protective properties. The experimental frameworks provided herein offer robust methods for further elucidating these complex mechanisms in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. droracle.ai [droracle.ai]

- 8. Amlodipine modulates THP-1 cell adhesion to vascular endothelium via inhibition of protein kinase C signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. academic.oup.com [academic.oup.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. abcam.com [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Amlodipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of amlodipine (B1666008) hydrochloride in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method. The described method is simple, accurate, precise, and robust, making it suitable for routine quality control and research applications. This application note includes a comprehensive experimental protocol, data presentation in tabular format for key validation parameters, and a visual representation of the experimental workflow.

Introduction

Amlodipine is a long-acting calcium channel blocker of the dihydropyridine (B1217469) class used in the treatment of hypertension and angina.[1] Accurate and reliable analytical methods are crucial for determining the amlodipine content in pharmaceutical dosage forms to ensure safety and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and efficiency. This document outlines a standardized HPLC method for the quantification of amlodipine hydrochloride.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been optimized for the analysis of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 column (e.g., Phenomenex Polar Synergi, 5 µm, 4.6 x 150 mm) |

| Mobile Phase | Methanol (B129727) : Phosphate (B84403) Buffer (pH 3.0, adjusted with phosphoric acid) (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 237 nm[2] |

| Column Temperature | Ambient (25 °C) |

| Run Time | Approximately 10 minutes |

Reagent and Standard Preparation

2.2.1. Mobile Phase Preparation

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 70 mM.[3] Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Mix methanol and the prepared phosphate buffer in a 65:35 (v/v) ratio.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

2.2.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to 100 mL with the mobile phase.

-

This stock solution has a concentration of 100 µg/mL.

2.2.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 20 µg/mL.

Sample Preparation (from Tablet Formulation)

-

Weigh and finely powder not less than 20 tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each calibration standard and the sample solution in duplicate.

-

Record the chromatograms and measure the peak area for amlodipine. The expected retention time for amlodipine is approximately 7.9 minutes.[4][5][6]

Calculation

Construct a calibration curve by plotting the peak area of the amlodipine standards against their corresponding concentrations. Determine the concentration of amlodipine in the sample solution from the calibration curve using linear regression. Calculate the amount of this compound in the tablet formulation.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.0631 µg/mL[6] |

| Limit of Quantification (LOQ) | 0.19 µg/mL[6] |

| Specificity | No interference from common excipients |

| Robustness | The method is robust to minor changes in mobile phase composition, pH, and flow rate. |

Experimental Workflow Diagram

Caption: Experimental workflow for amlodipine quantification.

Conclusion

The HPLC method detailed in this application note is a reliable and validated procedure for the quantitative determination of this compound in pharmaceutical dosage forms. The method's simplicity, accuracy, and precision make it an ideal tool for quality control and research laboratories.

References

- 1. scispace.com [scispace.com]

- 2. Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]

- 3. japer.in [japer.in]

- 4. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. turkjps.org [turkjps.org]

Application Notes: Protocol for In Vitro Vasodilation Assay Using Amlodipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) hydrochloride is a third-generation dihydropyridine (B1217469) calcium channel blocker widely prescribed for hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-dependent calcium channels in vascular smooth muscle cells.[2] This blockage prevents the influx of extracellular calcium, leading to muscle relaxation and vasodilation.[2] Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle to reduce peripheral vascular resistance and, consequently, blood pressure.[3][4] Additionally, amlodipine has been shown to enhance the production of nitric oxide (NO), a potent vasodilator, contributing to its therapeutic effects.[3][5] This protocol details a standardized in vitro vasodilation assay using isolated aortic rings to characterize the vasodilatory properties of amlodipine hydrochloride.

Experimental Principles

This assay utilizes isolated thoracic aortic rings from rats, which are mounted in an organ bath system. The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (B352888) or potassium chloride, to induce a stable contractile tone. Subsequently, cumulative concentrations of this compound are added to the bath to assess its ability to induce relaxation. The presence of a functional endothelium can be verified by observing relaxation in response to acetylcholine (B1216132). By comparing the responses in endothelium-intact and endothelium-denuded rings, the endothelium-dependent and -independent mechanisms of vasodilation can be elucidated.

Key Experimental Methodologies

Materials and Reagents

-

Animals: Male Wistar rats (220-280 g) are commonly used.

-

Reagents:

-

This compound

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Potassium Chloride (KCl)

-

Krebs-Henseleit Buffer (KHB)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Distilled water

-

Equipment

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Dissection microscope

-

Surgical instruments (forceps, scissors)

-

Petri dishes

-

pH meter

-

Analytical balance

Preparation of Krebs-Henseleit Buffer (KHB)

The composition of the modified Krebs-Henseleit buffer is crucial for maintaining the physiological viability of the aortic tissue.[6]

| Component | Concentration (mM) |

| NaCl | 122 |

| KCl | 4.7 |

| NaHCO₃ | 15.5 |

| KH₂PO₄ | 1.2 |

| MgCl₂ | 1.2 |

| CaCl₂ | 2.0 |

| D-glucose | 11.5 |

| EDTA | 0.026 |

The buffer should be freshly prepared, maintained at 37°C, and continuously gassed with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.[6][7]

Experimental Protocol

-

Tissue Preparation:

-

Mounting the Aortic Rings:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with KHB at 37°C and continuously aerated with carbogen.[6]

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[6] During this period, replace the KHB every 15-20 minutes.

-

To check the viability of the smooth muscle, induce a contraction with 70 mM KCl.[6] After a stable contraction is achieved, wash the rings with KHB to return to the baseline tension.

-

-

Endothelium Integrity Check:

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 0.1 µM).[6]

-

Once a stable plateau is reached, add acetylcholine (1 µM) to the bath. A relaxation of more than 70% indicates the presence of a functional endothelium.[6]

-

For experiments requiring endothelium-denuded rings, the endothelium can be removed by gently rubbing the intimal surface of the aorta with a pair of forceps before cutting it into rings. The absence of relaxation to acetylcholine confirms successful denudation.

-

-

Vasodilation Assay:

-

After washing out the acetylcholine and allowing the rings to return to baseline, pre-contract the rings again with phenylephrine (0.1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath at regular intervals.

-

Record the relaxation response for each concentration until a maximal response is achieved or until the concentration-response curve plateaus.

-

Data Presentation

The vasodilation response is typically expressed as a percentage of the relaxation from the pre-contracted tone. The results can be summarized in a table for clear comparison.

| Concentration of Amlodipine (M) | % Vasodilation (Endothelium-Intact) | % Vasodilation (Endothelium-Denuded) |

| 1 x 10⁻⁹ | Insert Data | Insert Data |

| 1 x 10⁻⁸ | Insert Data | Insert Data |

| 1 x 10⁻⁷ | Insert Data | Insert Data |

| 1 x 10⁻⁶ | Insert Data | Insert Data |

| 1 x 10⁻⁵ | Insert Data | Insert Data |

Visualizations

Amlodipine-Induced Vasodilation Signaling Pathway

Caption: Signaling pathway of amlodipine-induced vasodilation.

Experimental Workflow for In Vitro Vasodilation Assay

Caption: Experimental workflow for the in vitro vasodilation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]

- 7. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application of Amlodipine in Cardiac Hypertrophy Cell Culture Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: